2-Methoxy-5-nitroisonicotinic acid
CAS No.:
Cat. No.: VC16714468
Molecular Formula: C7H6N2O5
Molecular Weight: 198.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6N2O5 |
|---|---|
| Molecular Weight | 198.13 g/mol |
| IUPAC Name | 2-methoxy-5-nitropyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C7H6N2O5/c1-14-6-2-4(7(10)11)5(3-8-6)9(12)13/h2-3H,1H3,(H,10,11) |
| Standard InChI Key | ZATBVTVOGBXWKO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC=C(C(=C1)C(=O)O)[N+](=O)[O-] |
Introduction
Structural and Molecular Characterization
Chemical Identity and Nomenclature
2-Methoxy-5-nitroisonicotinic acid (IUPAC name: 2-methoxy-5-nitropyridine-4-carboxylic acid) belongs to the pyridinecarboxylic acid family. Its structure features:
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A pyridine ring substituted with a methoxy group (-OCH₃) at position 2.
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A nitro group (-NO₂) at position 5.
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A carboxylic acid (-COOH) at position 4 .
Discrepancies in nomenclature may arise due to the interchangeable use of "isonicotinic" (pyridine-4-carboxylic acid) and "nicotinic" (pyridine-3-carboxylic acid) descriptors in literature. The compound discussed here aligns with pyridine-4-carboxylic acid derivatives based on synthetic pathways described in patent CN105523995A .
Physicochemical Properties
Critical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆N₂O₅ | |
| Molecular Weight | 198.133 g/mol | |
| Boiling Point | 380.0 ± 42.0°C at 760 mmHg | |
| LogP (Partition Coefficient) | 1.219 | |
| HS Code | 2933399090 |
The compound’s moderate LogP value suggests balanced lipophilicity, making it suitable for solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Synthesis and Industrial Production
Nucleophilic Substitution Pathway
A patented method for synthesizing 2-methoxy-5-nitropyridine intermediates involves:
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Chloride Displacement: Reacting 2-chloro-5-nitropyridine with sodium methoxide in methanol under reflux to yield 2-methoxy-5-nitropyridine .
Key parameters:
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Carboxylation: Oxidation or carbonylation steps introduce the carboxylic acid group at position 4, though explicit details are omitted in available patents.
Catalytic Hydrogenation for Amino Derivatives
Reduction of the nitro group to an amine is critical for pharmaceutical applications (e.g., antimalarial agents):
Applications in Pharmaceutical Chemistry
Intermediate for Antimalarial Agents
The compound serves as a precursor to malaridine, a clinical antimalarial drug. The nitro group’s reduction to an amine enables conjugation with quinoline moieties, enhancing antimalarial efficacy .
Antimicrobial Schiff Base Complexes
Schiff base ligands derived from nitro-substituted pyridines exhibit antimicrobial activity. For example:
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Cobalt(II) and nickel(II) complexes of 2-hydroxy-5-nitrobenzylidene isonicotinohydrazide show inhibitory effects against Staphylococcus aureus (MIC: 12.5 µg/mL) .
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Structure-activity relationships highlight the nitro group’s role in enhancing electron-withdrawing effects, stabilizing metal-ligand coordination .
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